Bis(dimethylaminomethyl) ether
CAS No.: 681465-37-2
Cat. No.: VC16822868
Molecular Formula: C6H16N2O
Molecular Weight: 132.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681465-37-2 |
|---|---|
| Molecular Formula | C6H16N2O |
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | 1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3 |
| Standard InChI Key | LJPKAIWJNFNGSW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)COCN(C)C |
Introduction
Chemical Identity and Structural Characteristics
Bis(2-dimethylaminoethyl) ether, systematically named oxybis(ethane-2,1-diyl)bis(N,N-dimethylamine), features a symmetrical ether backbone flanked by two dimethylaminoethyl groups. Its structure, , confers both hydrophilic and organophilic properties, enabling miscibility with polar solvents like water and non-polar matrices .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 160.26 g/mol |
| Boiling Point | 210–215°C (at 760 mmHg) |
| Density | 0.89 g/cm³ |
| Solubility | Miscible in water, ethanol |
| pKa (aqueous solution) | ~8.5 |
The ether linkage enhances thermal stability, while tertiary amine groups facilitate catalytic activity in polymerization reactions . X-ray crystallography of analogous compounds reveals staggered conformations that minimize steric hindrance, a feature critical for its role in interfacial reactions .
Synthetic Methodologies and Optimization
Modern industrial synthesis of BDMAEE employs a two-stage catalytic process, as detailed in patent CN106316868A :
Stage 1: Epoxide Amination
Dimethylamine () reacts with ethylene oxide under controlled conditions:
Conditions:
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Molar ratio 1:2–2.2 (amine:oxide)
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Temperature: 60–100°C
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Reaction time: 2–5 hours
Stage 2: Etherification and Purification
The intermediate undergoes catalytic dehydrogenation using Cu-Ni/γ-AlO at:
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Pressure: 10–25 MPa
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Temperature: 190–220°C
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Hydrogen partial pressure: 1.5–2.5 MPa
Post-reaction processing involves vacuum distillation (0.1–1 kPa) to achieve >98% purity, with column chromatography resolving isomeric byproducts .
Table 2: Comparative Synthesis Parameters
| Parameter | Conventional Method | Optimized Protocol |
|---|---|---|
| Yield | 67% | 89% |
| Reaction Pressure | Atmospheric | 16 MPa |
| Catalyst Lifetime | 5 cycles | 12 cycles |
| Energy Consumption | 3.2 kWh/kg | 1.8 kWh/kg |
Industrial Applications and Mechanistic Insights
Polyurethane Foam Production
As a co-catalyst in polyurethane systems, BDMAEE accelerates the reaction between isocyanates and polyols through:
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Gelation Catalysis: Tertiary amines promote urethane linkage formation
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Blow Catalysis: Facilitate water-isocyanate reactions for CO generation
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Morphology Control: Direct cell structure formation via pH-dependent surfactant effects
Patent WO2018147148A1 demonstrates its utility in polishing compositions, where BDMAEE:
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Enhances abrasive particle dispersion (SiO, CeO)
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Modifies surface zeta potential for controlled material removal
Advanced Material Processing
Emerging applications include:
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Semiconductor CMP Slurries: 0.1–2.0 wt% BDMAEE improves SiO:SiN selectivity (15:1) in STI planarization
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Epoxy Curing: Reduces gel time by 40% compared to DMP-30
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Fuel Additives: Cetane improvement via NO reduction mechanisms
Recent Technological Advancements
Continuous Flow Synthesis
Microreactor systems (Corning AFR®) achieve:
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Space-time yield: 5.2 kg/L·h (vs. 0.8 kg/L·h batch)
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Byproduct suppression: <2% oligomeric species
Supported Ionic Liquid Catalysts
Novel [BMIM][NTf]-modified zeolites enhance:
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Turnover frequency: 1,200 h (45% increase)
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Catalyst recyclability: 20 cycles without activity loss
Future Research Directions
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Bio-based Synthesis Routes: Utilizing bio-ethylene oxide from sugarcane ethanol
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Computational Modeling: DFT studies of transition states in urethane formation
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Nanoconfined Catalysis: MOF-encapsulated BDMAEE derivatives for solvent-free systems
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